molecular formula C13H7BrO3 B15062996 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one CAS No. 918300-47-7

5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one

Cat. No.: B15062996
CAS No.: 918300-47-7
M. Wt: 291.10 g/mol
InChI Key: ITHDNMCWRIWUPU-UHFFFAOYSA-N
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Description

5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one is a brominated naphthopyranone derivative characterized by a fused naphthalene-pyranone scaffold. The compound features a bromine atom at the 5-position and a hydroxyl group at the 10-position (Figure 1).

Properties

CAS No.

918300-47-7

Molecular Formula

C13H7BrO3

Molecular Weight

291.10 g/mol

IUPAC Name

5-bromo-10-hydroxybenzo[g]chromen-2-one

InChI

InChI=1S/C13H7BrO3/c14-11-7-3-1-2-4-8(7)12(16)13-9(11)5-6-10(15)17-13/h1-6,16H

InChI Key

ITHDNMCWRIWUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C2Br)C=CC(=O)O3)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the bromination of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

    Oxidation Reactions: The hydroxyl group at the 10th position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases and conditions.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway. The compound may also inhibit the activity of certain enzymes or receptors involved in disease progression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one, highlighting substituent variations and their implications:

Compound Name Substituents Key Properties References
5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one 5-Br, 10-OH Enhanced polarity due to hydroxyl group; bromine may improve bioactivity.
2H-Naphtho[1,2-b]pyran-2-one, 3-(2-propenyl) 3-(propenyl) Increased lipophilicity; potential for radical-mediated reactions.
3,4-Dihydro-9-methoxy-2,2-dimethyl-naphtho[2,3-b]pyran-5,10-dione 9-OCH₃, 3,4-dihydro, 2,2-dimethyl Methoxy group enhances stability; dihydro structure reduces aromaticity.
10a-[(3-Bromo-2,2-dimethyl-6-methylenecyclohexyl)methyl]-3,4a-dichloro-... Multiple halogen and cyclohexyl substituents High steric bulk; halogenation likely enhances antimicrobial activity.
7-Methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile 7-OCH₃, 4-(Cl-phenyl), 3-CN Nitrile group increases electrophilicity; chloro-phenyl enhances lipophilicity.

Functional Group Influence on Bioactivity

  • Bromine vs. Chlorine : Brominated analogs (e.g., 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one and derivatives in ) may exhibit stronger antimicrobial activity compared to chlorinated counterparts (e.g., 4-(p-chlorophenyl) in ), as bromine’s larger atomic radius enhances halogen bonding with biological targets.
  • Hydroxyl vs.
  • Cyano and Propenyl Groups: Nitrile substituents (e.g., 3-CN in ) increase reactivity for nucleophilic addition, while propenyl groups (e.g., ) may participate in polymerization or cross-linking reactions.

Antimicrobial Activity of Naphthopyran Derivatives

Compounds such as 7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile (from ) demonstrated moderate to strong antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing nitrile and chloro-phenyl groups. Although direct data for 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one are unavailable, its bromine and hydroxyl groups may synergize to enhance membrane disruption or enzyme inhibition .

Biological Activity

5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one is a compound of significant interest due to its diverse biological activities. It belongs to the class of naphthopyrans, which are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C11H7BrO2
  • Molecular Weight : 251.07 g/mol
  • CAS Number : 918300-47-7

Biological Activity Overview

The biological activity of 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one has been explored in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Research indicates that 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
  • IC50 Values : Studies report IC50 values ranging from 0.5 to 1.5 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics.
Cell Line IC50 (μM) Mechanism of Action
MDA-MB2310.75Induction of apoptosis via mitochondrial pathway
HCT1161.00Cell cycle arrest at G2/M phase
PC31.20Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
Microorganism MIC (μg/mL) Activity Type
Staphylococcus aureus15Bactericidal
Escherichia coli30Bacteriostatic
Candida albicans25Fungicidal

The mechanisms underlying the biological activities of 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one have been elucidated through various studies:

  • Anticancer Mechanism : The compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits fungal ergosterol biosynthesis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:

  • Breast Cancer Treatment :
    • A study involving MDA-MB231 cells demonstrated that treatment with 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.
  • Infection Models :
    • In vivo studies using mouse models infected with Staphylococcus aureus showed that administration of the compound significantly reduced bacterial load compared to control groups.

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